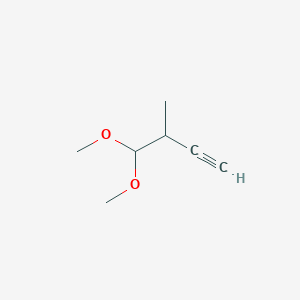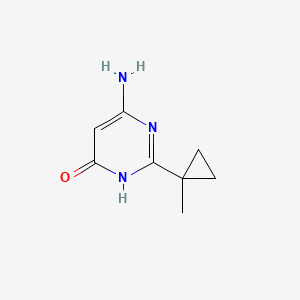
1-(oxan-2-yl)-1H-indazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(oxan-2-yl)-1H-indazol-6-ol, also known as 1-Oxindazole, is a synthetic compound belonging to the indazole family of compounds. It is a heterocyclic aromatic compound that contains a five-membered ring of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 1-Oxindazole is a versatile compound that has been used in a variety of laboratory experiments and applications due to its unique properties.
Mecanismo De Acción
1-(oxan-2-yl)-1H-indazol-6-ol is a heterocyclic aromatic compound that is known to act as an inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2). It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are compounds that play a role in inflammation and pain. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
1-(oxan-2-yl)-1H-indazol-6-ol has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. It has also been found to have anti-oxidant and anti-microbial properties. In addition, it has been found to have neuroprotective effects, as well as cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(oxan-2-yl)-1H-indazol-6-ol is a versatile compound that can be used in a variety of laboratory experiments and applications. One of the main advantages of using 1-(oxan-2-yl)-1H-indazol-6-ol is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, it is important to note that 1-(oxan-2-yl)-1H-indazol-6-ol can be toxic in high concentrations and should be handled with care.
Direcciones Futuras
1-(oxan-2-yl)-1H-indazol-6-ol has a wide range of potential applications in the fields of medicine and agriculture. Future research should focus on exploring the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as an anti-cancer agent, as well as its potential use in the synthesis of various pharmaceuticals. In addition, further research should be conducted to explore the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as an anti-inflammatory and anti-oxidant agent. Finally, further research should be conducted to explore the potential of 1-(oxan-2-yl)-1H-indazol-6-ol as a cardioprotective agent.
Métodos De Síntesis
1-(oxan-2-yl)-1H-indazol-6-ol can be synthesized through the Fischer indole synthesis. This method involves the reaction of an aryl halide with an amine in the presence of a strong base such as sodium hydroxide. The reaction yields the desired product, 1-(oxan-2-yl)-1H-indazol-6-ol, in high yields. This synthesis method is simple and efficient and can be used to synthesize other indazole derivatives.
Aplicaciones Científicas De Investigación
1-(oxan-2-yl)-1H-indazol-6-ol has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. It has also been used in the synthesis of several agrochemicals, such as insecticides and herbicides. In addition, it has been used in the synthesis of various dyes and pigments, as well as in the production of polymers and other materials.
Propiedades
IUPAC Name |
1-(oxan-2-yl)indazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-10-5-4-9-8-13-14(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12,15H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHQQKMCFJRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-2-yl)-1H-indazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)

![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602721.png)
![N-[2-(2-Methoxyethoxy)ethyl]diethanolamine](/img/structure/B6602727.png)
![3-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}propanoic acid](/img/structure/B6602732.png)